molecular formula C17H18N4O2 B7352587 (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide

Numéro de catalogue B7352587
Poids moléculaire: 310.35 g/mol
Clé InChI: QCFONAJODRHPJQ-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis.

Mécanisme D'action

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide inhibits the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, p53 is activated in response to DNA damage or other cellular stresses, leading to cell cycle arrest or apoptosis. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell growth and survival. By inhibiting the MDM2-p53 interaction, this compound restores the function of p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for the MDM2-p53 interaction, making it a useful tool for studying this pathway. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Furthermore, this compound has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the development of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and half-life. This could be achieved through the development of prodrugs or analogs of this compound. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the use of this compound in other diseases, such as neurodegenerative diseases, could also be explored.

Méthodes De Synthèse

The synthesis of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of this compound has been described in detail in a research paper published by the University of Michigan. The method involves the reaction of 3-aminopyrimidine-2,4-dione with 3-bromo-1H-isoindole-1,3(2H)-dione in the presence of a palladium catalyst. The resulting product is then reacted with (R)-3-methyl-2-butanamine to yield this compound.

Applications De Recherche Scientifique

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(2)14(15(22)20-17-18-8-5-9-19-17)21-10-12-6-3-4-7-13(12)16(21)23/h3-9,11,14H,10H2,1-2H3,(H,18,19,20,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFONAJODRHPJQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.